![molecular formula C19H22N2O4 B027381 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline CAS No. 82925-01-7](/img/structure/B27381.png)

1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline

Overview

Description

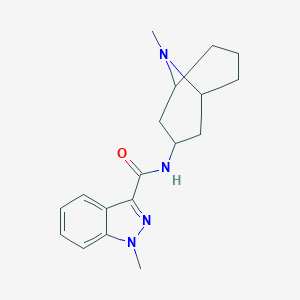

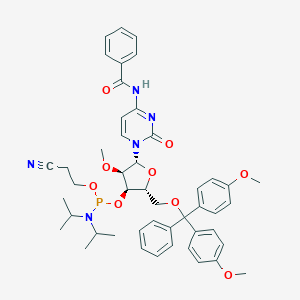

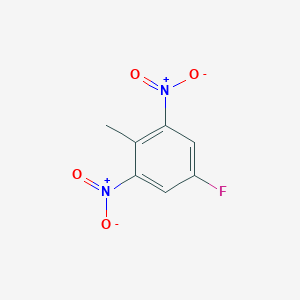

1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline is a complex organic compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by its tetrahydroisoquinoline core, substituted with methoxy groups at the 6 and 7 positions and a 2-(4-nitrophenyl)ethyl group at the 2 position

Mechanism of Action

Target of Action

Isoquinoline alkaloids, a group to which this compound belongs, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Isoquinoline alkaloids, in general, interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Isoquinoline alkaloids are known to influence a variety of biochemical pathways, often resulting in downstream effects that can alter cellular function .

Pharmacokinetics

The compound is solid in its physical state and soluble in Dichloromethane, Ethyl Acetate, and Methanol . This suggests that it may have good bioavailability.

Result of Action

Isoquinoline alkaloids, in general, are known to exert a variety of effects at the molecular and cellular level .

Biochemical Analysis

Cellular Effects

Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, remains to be explored .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone and 4-nitrophenylethylamine.

Formation of Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where 6,7-dimethoxy-1-tetralone reacts with 4-nitrophenylethylamine in the presence of an acid catalyst.

Reduction: The resulting intermediate is then subjected to reduction conditions, typically using hydrogen gas in the presence of a palladium catalyst, to yield the tetrahydroisoquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Pictet-Spengler reaction and efficient catalytic systems for the reduction step to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

Substitution: Halides or amines in the presence of a base such as sodium hydride.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amino-substituted isoquinolines.

Substitution: Various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, particularly in the development of drugs targeting neurological disorders.

Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and other heterocyclic compounds.

Biological Studies: It is utilized in studies investigating the biological activity of isoquinoline derivatives, including their potential as enzyme inhibitors or receptor ligands.

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline can be compared with other isoquinoline derivatives:

1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy and nitrophenyl substitutions, resulting in different chemical reactivity and biological activity.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the nitrophenyl group, leading to variations in its pharmacological properties.

2-(4-Nitrophenyl)ethylamine: Contains the nitrophenyl group but lacks the isoquinoline core, affecting its overall chemical behavior and applications.

The unique combination of the tetrahydroisoquinoline core with methoxy and nitrophenyl substitutions makes this compound a valuable compound in various fields of research.

Properties

IUPAC Name |

6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-24-18-11-15-8-10-20(13-16(15)12-19(18)25-2)9-7-14-3-5-17(6-4-14)21(22)23/h3-6,11-12H,7-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCRFYGXPUAKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439786 | |

| Record name | 6,7-Dimethoxy-2-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82925-01-7 | |

| Record name | 6,7-Dimethoxy-2-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)